molecular formula C10H21NO2 B13621032 6-Morpholinohexan-2-ol

6-Morpholinohexan-2-ol

Cat. No.: B13621032
M. Wt: 187.28 g/mol
InChI Key: ZLQIMPNKSZEYPE-UHFFFAOYSA-N
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Description

6-Morpholinohexan-2-ol is a chemical compound with the molecular formula C10H21NO2 It is a morpholine derivative, characterized by the presence of a morpholine ring attached to a hexanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Morpholinohexan-2-ol typically involves the reaction of morpholine with hexan-2-ol under specific conditions. One common method is the nucleophilic substitution reaction where morpholine acts as a nucleophile, attacking the electrophilic carbon in hexan-2-ol. This reaction is often carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic attack.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Morpholinohexan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products:

    Oxidation: Formation of 6-morpholinohexan-2-one.

    Reduction: Formation of hexane.

    Substitution: Formation of 6-morpholinohexyl halides or amines.

Scientific Research Applications

6-Morpholinohexan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its morpholine ring, which is a common motif in biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Morpholinohexan-2-ol involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Similar Compounds:

    Morpholine: The parent compound, which lacks the hexanol chain.

    Hexan-2-ol: The alcohol component without the morpholine ring.

    6-Morpholinohexan-2-one: An oxidized form of this compound.

Uniqueness: this compound is unique due to the combination of the morpholine ring and the hexanol chain, which imparts specific chemical and biological properties not found in the individual components. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and potential therapeutic agents.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

6-morpholin-4-ylhexan-2-ol

InChI

InChI=1S/C10H21NO2/c1-10(12)4-2-3-5-11-6-8-13-9-7-11/h10,12H,2-9H2,1H3

InChI Key

ZLQIMPNKSZEYPE-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCN1CCOCC1)O

Origin of Product

United States

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